H-Thr(Bzl)-OBzl.oxalate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVXHHGVJCFKI-CVLQQERVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676788 | |
| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-11-4 | |
| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Framework of H Thr Bzl Obzl.oxalate in Advanced Organic Synthesis
Evolution of Protected Amino Acid Derivatives in Complex Molecule Construction
The synthesis of complex molecules, particularly peptides and peptidomimetics, relies heavily on the use of protected amino acid derivatives. wikipedia.org Protecting group strategies are essential to prevent undesirable side reactions at the various reactive sites of amino acids, such as the amino group, the carboxyl group, and the side chain. wikipedia.org
Historically, solution-phase peptide synthesis utilized protecting groups like tert-butyloxycarbonyl (Boc) for the temporary protection of the N-terminal α-amino group. wikipedia.org The development of solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the efficient construction of long peptide chains. wikipedia.orgualberta.ca This methodology necessitates the use of a diverse array of protecting groups with orthogonal stability, allowing for their selective removal at different stages of the synthesis. rsc.org
The evolution of these strategies has been driven by the need for greater efficiency, milder reaction conditions, and the ability to incorporate non-canonical or "tailor-made" amino acids into complex structures. researchgate.netacs.org These specialized amino acids are crucial components in the design of modern pharmaceuticals. bohrium.com The demand for more cost-effective and environmentally friendly manufacturing has also spurred innovation, leading to novel approaches like transient protection strategies. acs.org
Significance of O-Benzyl-L-Threonine Benzyl (B1604629) Ester Oxalate (B1200264) in Chiral Synthesis
O-Benzyl-L-threonine benzyl ester oxalate, systematically known as benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate oxalate, is a key intermediate in the synthesis of complex organic molecules. sigmaaldrich.cnchemimpex.comechemi.com The benzyl (Bzl) groups serve as protecting groups for the hydroxyl and carboxyl functionalities of the threonine backbone. cymitquimica.com The oxalate salt form can enhance the compound's stability and solubility. cymitquimica.com
This protected derivative is particularly valuable in chiral synthesis, where the precise control of stereochemistry is paramount. By masking the reactive hydroxyl and carboxyl groups, the benzyl protecting groups allow for selective reactions at the amino group. This is crucial for the stepwise assembly of peptides and other chiral molecules, ensuring the integrity of the stereocenters. The use of such protected amino acids is a cornerstone of modern asymmetric synthesis, enabling the creation of enantiomerically pure pharmaceuticals and other complex targets. bohrium.comnih.gov
Stereochemical Considerations in Threonine Derivatives: L- and D-Enantiomers
Threonine possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.org The naturally occurring and most common form is L-threonine, which has the (2S,3R) configuration. wikipedia.orgchemicalbook.comnih.gov Its enantiomer, D-threonine, has the (2R,3S) configuration. chemicalbook.comchemicalbook.com The diastereomers, L-allothreonine and D-allothreonine, have the (2S,3S) and (2R,3R) configurations, respectively. wikipedia.org
The stereochemical complexity of threonine derivatives is a critical consideration in synthesis. chemicalbook.comchemicalbook.com While L-threonine is readily available from natural sources, the synthesis of its D-enantiomer and other stereoisomers often requires sophisticated asymmetric synthesis or resolution techniques. chemicalbook.comchemicalbook.com The ability to access all stereoisomers is crucial, as the biological activity of peptides and other chiral molecules is often highly dependent on their stereochemistry. For instance, D-threonine is an important unnatural amino acid used as a chiral building block in peptidomimetic drugs. chemicalbook.comchemicalbook.com
Enzymatic methods, such as those employing threonine aldolases, have emerged as powerful tools for the stereoselective synthesis of β-hydroxy-α-amino acids, including threonine derivatives, offering access to both L- and D-configurations with high stereoselectivity. nih.gov The choice of the correct threonine stereoisomer is fundamental in the design and synthesis of new therapeutic agents and complex molecular architectures. nih.govrsc.orgresearchgate.net
Strategic Methodologies for the Chemical Synthesis of H Thr Bzl Obzl.oxalate
Synthetic Pathways to O-Benzylated Threonine Precursors
The synthesis of the core structure of H-Thr(Bzl)-OBzl involves the protection of both the carboxylic acid and the hydroxyl group of threonine with benzyl (B1604629) groups. This dual protection is essential to prevent unwanted side reactions during peptide synthesis.
Formation of the Benzyl Ester (OBzl) Moiety
The initial step in the synthesis is typically the esterification of the carboxylic acid functionality of threonine with benzyl alcohol. A common method involves the direct esterification of threonine in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene (B28343). This drives the equilibrium towards the formation of the benzyl ester.
Alternatively, L-threonine benzyl ester can be prepared as its hydrochloride salt. One described synthesis starts from cycloserine and D-serine, where the benzyl ester is formed and subsequently cleaved oxidatively to yield L-threonine benzyl ester hydrochloride. nih.gov This method, while multi-stepped, can be performed in a single pot without the isolation of intermediates. nih.gov
A general and efficient one-step procedure for the preparation of enantiopure L- or D-amino acid benzyl esters involves refluxing the amino acid with benzyl alcohol and p-toluenesulfonic acid in cyclohexane, which forms an aqueous azeotrope similar to benzene but is less hazardous. The resulting benzyl ester tosylate can then be precipitated by the addition of ethyl acetate (B1210297).
Introduction of the O-Benzyl (Bzl) Protecting Group on the Hydroxyl Functionality
With the carboxyl group protected as a benzyl ester, the next step is the benzylation of the side-chain hydroxyl group. This O-alkylation can be achieved through various methods. One common approach involves the use of benzyl bromide in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis mechanism.
A photoinduced decarboxylative radical O-alkylation of serine and threonine derivatives has also been reported as a mild method that proceeds without racemization. thieme-connect.deacs.org Another strategy involves the use of phase-transfer catalysis for the O-alkylation of N-protected threonine derivatives.
Salt Formation Strategies for Oxalate (B1200264) Counterion Incorporation
Once the fully protected H-Thr(Bzl)-OBzl has been synthesized, it is often converted into a salt to improve its stability and handling properties. The oxalate salt is a common choice due to its ability to form stable, crystalline solids.
The formation of the oxalate salt is typically achieved by dissolving the free base of H-Thr(Bzl)-OBzl in a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and petroleum ether, and then adding a solution of oxalic acid in the same or a miscible solvent. prepchem.com The resulting H-Thr(Bzl)-OBzl.oxalate precipitates from the solution and can be isolated by filtration.
Controlled Crystallization and Purification Techniques for Oxalate Salts
The purity of the final product is highly dependent on the crystallization and purification techniques employed. The choice of solvent is crucial for obtaining well-defined crystals and for the effective removal of impurities. acs.org
A common technique is recrystallization. The crude oxalate salt is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is soluble, and then the solution is slowly cooled to allow for the formation of crystals. The slow cooling process allows for the selective incorporation of the desired compound into the crystal lattice, leaving impurities behind in the mother liquor. The use of an antisolvent, a solvent in which the product is insoluble, can also be employed to induce crystallization. acs.org The resulting crystals are then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.
The table below summarizes common solvents and techniques used in the crystallization of amino acid salts.
| Solvent/Technique | Description | Reference |
| Ethyl Acetate/Petroleum Ether | A solvent/antisolvent system often used for the crystallization of organic compounds. | prepchem.com |
| Slow Evaporation | A technique where the solvent is slowly evaporated from a saturated solution to induce crystallization. | researchgate.net |
| Cooling Crystallization | Involves dissolving the solute in a solvent at a high temperature and then cooling the solution to induce crystallization. | ru.nl |
| Antisolvent Addition | The addition of a solvent in which the solute is insoluble to a solution of the solute to induce precipitation. | acs.org |
Comparative Analysis of Synthetic Routes: Efficiency, Purity, and Scalability Considerations
Protecting Group Strategy:
Boc Strategy: This strategy utilizes acid-labile protecting groups. While effective, the repeated use of strong acids for deprotection can lead to side reactions and degradation of sensitive peptides. americanpeptidesociety.org
Fmoc Strategy: This strategy employs base-labile protecting groups, which are generally milder and more compatible with a wider range of functionalities. americanpeptidesociety.org
The benzyl groups used for the protection of the carboxyl and hydroxyl groups in H-Thr(Bzl)-OBzl are typically removed by hydrogenolysis, which is orthogonal to both Boc and Fmoc deprotection conditions.
Efficiency and Scalability:
Biocatalytic approaches are also gaining attention for their potential for highly selective and scalable synthesis of β-hydroxy-α-amino acids, which could serve as precursors. nih.gov
The table below provides a comparative overview of different synthetic considerations.
| Parameter | Boc Strategy | Fmoc Strategy | One-Pot Synthesis | Biocatalysis |
| Deprotection Conditions | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) | Varies | Enzymatic |
| Purity | Can be high, but side reactions are possible | Generally high | Can be challenging to purify | High stereoselectivity |
| Scalability | Scalable | Highly scalable and automatable | Potentially scalable | Highly scalable |
| Efficiency | Moderate | High | Potentially very high | High |
Investigation of Stereoselective Synthesis for Specific Enantiomers
The stereochemistry of the α- and β-carbons of the threonine residue is critical for the biological activity of the final peptide. Therefore, stereoselective synthesis methods are essential to obtain the desired enantiomer (L- or D-) and diastereomer (threo or allo).
The starting material, L-threonine or D-threonine, typically dictates the stereochemistry of the final product. However, racemization can occur during certain reaction steps, particularly during peptide coupling or under harsh reaction conditions. nih.gov
Several methods have been developed for the stereoselective synthesis of β-hydroxy-α-amino acids. These include:
Aldol (B89426) reactions: Asymmetric aldol reactions of glycine (B1666218) Schiff bases are effective for producing β-hydroxy α-amino acids with control over the two newly formed stereocenters. acs.org
Aza-Claisen rearrangement: A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been developed using a palladium(II)-catalysed aza-Claisen rearrangement. rsc.org
Chiral auxiliaries: The use of chiral auxiliaries, such as Schöllkopf's reagent, allows for the stereocontrolled addition to aldehydes to give mixtures of diastereoisomers that can be separated and converted to the desired β-hydroxy-α-amino acid. researchgate.net
Enzymatic methods: L-threonine transaldolases have been shown to be effective biocatalysts for the scalable and selective synthesis of various β-hydroxy-α-amino acids. nih.gov
Role in Peptide Synthesis: a Core Application of H Thr Bzl Obzl.oxalate
Functionality as a Protected Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized the way peptides are created. peptide.com It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comnih.gov H-Thr(Bzl)-OBzl.oxalate (B1200264) serves as a crucial building block in this process, particularly within the Boc/Bzl protection strategy. peptide.commyskinrecipes.com
In this strategy, the temporary Nα-amino group protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent protection for reactive side chains is afforded by benzyl-based groups. peptide.com The benzyl (B1604629) ether protecting the threonine side chain and the benzyl ester at the C-terminus of H-Thr(Bzl)-OBzl.oxalate are stable to the moderately acidic conditions used for the repeated removal of the Nα-Boc group (typically trifluoroacetic acid, TFA, in dichloromethane). peptide.comnih.gov These benzyl-based protecting groups are only cleaved at the final step of the synthesis under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
The general cycle of SPPS using a building block like this compound involves:
Attachment of the first Nα-protected amino acid to the resin. peptide.com
Removal of the Nα-protecting group. peptide.com
Coupling of the next protected amino acid, in this case, the Nα-Boc protected form of this compound. peptide.com
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com
Final cleavage of the peptide from the resin and removal of all side-chain protecting groups. peptide.com
The use of pre-protected amino acid derivatives like this compound is essential to prevent unwanted side reactions at the reactive side chain of threonine during the synthesis. peptide.com
Utility in Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, especially for large-scale production and the synthesis of shorter peptides or peptide fragments. nih.govsci-hub.se this compound is also well-suited for these classical techniques. sci-hub.se In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step.
The benzyl protecting groups on this compound provide the necessary stability during coupling reactions in solution. core.ac.uk These reactions typically involve the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another. uniurb.it The protection of the threonine hydroxyl group with a benzyl ether prevents its acylation by the activated carboxyl group of the incoming amino acid. Similarly, the benzyl ester protects the C-terminus of the threonine derivative.
Convergent solution-phase synthesis, where protected peptide fragments are coupled, is an efficient strategy for producing larger peptides. sci-hub.se this compound can be incorporated into these fragments, which are then coupled to form the final peptide.
Impact of O-Benzyl and Benzyl Ester Protecting Groups on Peptide Assembly Strategies
The choice of protecting groups is a critical aspect of peptide synthesis strategy, and the benzyl groups in this compound have a significant impact. peptide.com The primary advantage of benzyl-based protection is its stability under a wide range of conditions, including the basic conditions often used for Fmoc group removal in an alternative SPPS strategy. core.ac.uk
However, the use of benzyl groups necessitates a final deprotection step using strong acids like HF, which can sometimes lead to side reactions. peptide.com For instance, the cleavage of the O-benzyl group from tyrosine can sometimes result in O-to-C rearrangement, although systems like thioanisole-trifluoroacetic acid have been developed to mitigate this. jst.go.jp
The Boc/Bzl strategy is considered a "non-orthogonal" protection scheme because both the temporary Nα-Boc group and the "permanent" benzyl side-chain protecting groups are removed by acidic reagents, albeit of different strengths. peptide.com This contrasts with fully orthogonal schemes where protecting groups are removed under entirely different chemical conditions (e.g., acid and base). peptide.com
Table 1: Properties of Benzyl Protecting Groups in Peptide Synthesis
| Protecting Group | Protected Functionality | Stability Conditions | Cleavage Conditions |
| O-Benzyl (Bzl) | Hydroxyl (Threonine side chain) | Acid (moderate), Base | Strong Acid (HF, TFMSA), Catalytic Hydrogenation peptide.combachem.com |
| Benzyl Ester (OBzl) | Carboxyl (C-terminus) | Acid (moderate), Base | Strong Acid (HF, TFMSA), Catalytic Hydrogenation peptide.combachem.com |
Considerations for Orthogonal Deprotection Strategies in Peptide Synthesis
An orthogonal protection strategy is one where different classes of protecting groups can be removed in any order without affecting others. thieme-connect.de This provides greater flexibility in complex peptide synthesis, such as in the synthesis of branched or cyclic peptides. peptide.com
While the classic Boc/Bzl strategy employing this compound is not strictly orthogonal, the benzyl protecting groups can be part of a semi-orthogonal or "chemo-selective" deprotection scheme. For example, benzyl groups are stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) Nα-protecting group. thieme-connect.de They are also stable to the mild acidolysis used to remove the Boc group. peptide.com
Furthermore, benzyl groups can be removed by catalytic hydrogenation, a mild method that is orthogonal to many other protecting groups, such as Boc and most ester-based protecting groups. bachem.comthieme-connect.de This allows for the selective deprotection of benzyl-protected residues if other acid-labile groups are present in the peptide.
The development of protecting groups that can be removed under very specific conditions, such as the propargyloxycarbonyl (Poc) group, which is cleaved by tetrathiomolybdate, further expands the possibilities for orthogonal strategies. core.ac.uk The stability of benzyl groups to these conditions makes them compatible with such advanced approaches.
Investigating Racemization Control During Coupling Reactions Involving this compound
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern during peptide synthesis. highfine.com It can occur through two main mechanisms: direct enolization or, more commonly, through the formation of an oxazolone (B7731731) intermediate. uniurb.ithighfine.commdpi.com
Several factors influence the extent of racemization during the coupling of an amino acid like this compound:
Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are effective, they can promote racemization. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., OxymaPure) can suppress oxazolone formation and thus reduce racemization. highfine.compeptide.comacs.org
Base: The basicity and steric hindrance of the tertiary amine used during the coupling reaction play a role. uniurb.ithighfine.com Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases like triethylamine, as they are less likely to abstract the α-proton. highfine.com
Protecting Groups: The N-protecting group on the amino acid being coupled has a significant effect. Urethane-based protecting groups like Boc and Fmoc are known to decrease the likelihood of oxazolone formation compared to other acyl-type groups. uniurb.it
Reaction Conditions: Factors such as temperature and solvent can also impact racemization. peptide.com
For threonine specifically, esterification of the side-chain hydroxyl group, as in this compound, can help to disrupt aggregation, which is another challenge in peptide synthesis that can indirectly affect reaction efficiency and potentially lead to side reactions. peptide.com
Table 2: Common Coupling Reagents and Additives for Racemization Suppression
| Reagent/Additive | Type | Function in Racemization Control |
| HOBt (1-Hydroxybenzotriazole) | Additive | Forms active esters that are less prone to racemization. peptide.com |
| OxymaPure | Additive | A modern alternative to HOBt, shown to be highly effective in suppressing racemization. acs.org |
| BOP, HBTU, HATU | Coupling Reagents | Phosphonium and aminium-based reagents that incorporate HOBt or HOAt moieties to minimize racemization. acs.org |
| DIC (N,N'-Diisopropylcarbodiimide) | Coupling Reagent | Activates the carboxylic acid; often used with additives like HOBt or Oxyma to prevent racemization. highfine.com |
Broader Applications and Derivatization in Organic Chemistry
H-Thr(Bzl)-OBzl.oxalate (B1200264) as a Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The inherent stereochemistry and bifunctional nature of the threonine backbone make H-Thr(Bzl)-OBzl.oxalate an excellent starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comnih.gov The primary amino group and the side-chain hydroxyl group can be engaged in intramolecular cyclization reactions to form these ring systems.
A prominent application is the synthesis of chiral oxazolines. researchgate.net After N-acylation of the amino group of the threonine derivative, subsequent cyclodehydration readily yields the corresponding 2,4,5-trisubstituted oxazoline (B21484). This transformation often proceeds with a high degree of stereochemical control. Research has shown that the stereochemistry at both asymmetric centers of threonine can be retained during the formation of 2-phenyl-substituted oxazoline esters when using reagents like benziminoethyl ether. rsc.org Various dehydrating agents can be employed for the crucial cyclization step, with modern methods offering mild conditions and high yields. The choice of reagent can influence the reaction mechanism and stereochemical outcome. mdpi.comuzh.ch For instance, the use of diethylaminosulfur trifluoride (DAST) or triflic acid (TfOH) has been shown to be effective for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines. mdpi.comuzh.ch
Beyond oxazolines, threonine derivatives can serve as precursors to other heterocycles like pyrrolidines, which are also prevalent in natural products and medicinal chemistry. organic-chemistry.org These syntheses leverage the chiral carbon framework of the amino acid to construct enantiomerically enriched heterocyclic scaffolds.
Table 1: Synthesis of Nitrogen-Containing Heterocycles from Threonine Derivatives
| Threonine Derivative | Reagent/Conditions | Heterocycle Formed | Key Finding |
|---|---|---|---|
| Threonine Ester Hydrochloride | Benziminoethyl ether | 2-Phenyl-oxazoline ester | Reaction proceeds with retention of configuration at both chiral centers. rsc.org |
| N-Acyl Threonine Ester | Thionyl chloride | Oxazoline | Conversion occurs with inversion of configuration at the β-carbon atom. rsc.org |
| N-(2-hydroxyethyl)amide | Triflic Acid (TfOH) | 2-Oxazoline | Effective dehydrative cyclization with good functional group tolerance. mdpi.com |
| TES-protected β-amidoalcohol | XtalFluor-E or DAST | 2-Oxazoline | In situ desilylation and cyclodehydration occur to form a single diastereomer. uzh.ch |
| Threonine Methyl Ester | Burgess Reagent | Oxazoline | Cyclization proceeds with clean inversion of configuration at the hydroxy-substituted carbon. beilstein-journals.org |
Exploration in the Construction of Natural Product Analogues and Complex Scaffolds
The synthesis of natural products and their analogues is a driving force in organic chemistry, often requiring the assembly of complex, stereochemically defined structures. rsc.orgnih.gov Protected amino acids, including this compound, are invaluable chiral pool starting materials for these endeavors. The compound provides a rigid scaffold with defined stereocenters that can be incorporated into larger, more complex molecules. netascientific.com
Researchers utilize threonine derivatives as key fragments in the total synthesis of bioactive compounds. For example, derivatives of threonine are key structural components of cytotoxic marine peptides like callipeltin O. researchgate.net The benzyl (B1604629) protecting groups in this compound are particularly useful as they are relatively stable to a range of reaction conditions but can be removed cleanly under specific, non-harsh conditions, typically catalytic hydrogenolysis. wikipedia.orgorganic-chemistry.org This "orthogonal" deprotection strategy allows for the selective unmasking of the hydroxyl or carboxyl functions at late stages of a synthetic sequence, enabling the introduction of further complexity. researchgate.net
Strategies such as Diverted Total Synthesis (DTS) explicitly leverage synthetic intermediates of natural products to create a library of analogues for biological screening. rsc.org A protected threonine unit could be part of a key intermediate that is then modified in various ways to generate a series of related, but distinct, complex molecules.
Table 2: Examples of Threonine Derivatives in the Synthesis of Complex Scaffolds
| Target Molecule Class / Analogue | Threonine-Derived Building Block | Synthetic Utility |
|---|---|---|
| Cytotoxic Marine Peptides (e.g., Callipeltin O) | Fmoc-(R)-allo-Thr-OH | Serves as a key chiral component, prepared from a threonine derivative via epimerization. researchgate.net |
| Thrombopoietic Peptides | Thr(Bzl) | Incorporated into peptide sequences using Boc/Bzl solid-phase synthesis. google.comgoogle.com |
| Natural Product Analogues | General Threonine Derivatives | Used as a chiral building block in Diverted Total Synthesis (DTS) to create structural diversity. rsc.org |
| Complex Heterocycles (e.g., NeoPHOX ligands) | Threonine methyl ester | Acts as the chiral starting material for a multi-step synthesis leading to complex ligand scaffolds. beilstein-journals.org |
Derivatization Strategies for Expanding Chemical Utility Beyond Peptide Synthesis
While designed for peptide synthesis, the functional groups of this compound can be chemically manipulated for a much broader range of applications. The presence of two distinct benzyl protecting groups and a reactive amine allows for a variety of transformations. peptide.comwikipedia.org
The primary amine, after neutralization of the oxalate salt, is a versatile nucleophile. It can be N-alkylated to produce secondary amines or undergo reductive amination. Acylation with various acylating agents can lead to amides that are either stable products or intermediates for further reactions, such as the cyclizations discussed in section 4.1.
The benzyl ester (OBzl) and benzyl ether (Bzl) protecting groups are typically removed via catalytic hydrogenation. organic-chemistry.org This allows for the selective or simultaneous deprotection of the carboxyl and hydroxyl groups. For example, selective deprotection of the ester would yield H-Thr(Bzl)-OH, a valuable intermediate where the free carboxylic acid can be reduced to a primary alcohol or coupled with other molecules. Conversely, should a method for selective deprotection of the benzyl ether be available, the free hydroxyl group could be oxidized to a ketone or used in ether or ester formation. The simultaneous removal of both benzyl groups regenerates the threonine backbone, which can then be used as a chiral scaffold for further functionalization.
Table 3: Derivatization Strategies for this compound
| Functional Group Targeted | Reaction Type | Reagents | Resulting Structure/Utility |
|---|---|---|---|
| N-terminal Amine | N-Acylation & Cyclization | 1. Acyl Chloride/Base 2. Dehydrating Agent (e.g., TfOH, DAST) | Chiral oxazolines, precursors for ligands and complex molecules. mdpi.comuzh.ch |
| C-terminal Benzyl Ester | Hydrogenolysis | H₂, Pd/C (under controlled conditions) | Free carboxylic acid (H-Thr(Bzl)-OH), for further coupling or reduction. organic-chemistry.org |
| Side-chain Benzyl Ether | Hydrogenolysis | H₂, Pd/C | Free hydroxyl group (H-Thr-OBzl), for oxidation or esterification. organic-chemistry.org |
| Both Benzyl Groups | Hydrogenolysis | H₂, Pd/C | Fully deprotected threonine scaffold for use as a chiral template. wikipedia.org |
| N-terminal Amine | N-Arylation | Aryl Halide, Pd or Ni catalyst | N-aryl threonine derivatives, building blocks for pharmacologically relevant structures. organic-chemistry.org |
Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The well-defined stereochemistry of this compound makes it an outstanding precursor for components used in asymmetric catalysis. netascientific.com Its chiral framework can be transferred to new molecules, either as a transient chiral auxiliary that directs the stereochemical course of a reaction before being cleaved, or as a permanent part of a chiral ligand that coordinates to a metal center.
Threonine derivatives are particularly important in the synthesis of chiral ligands for transition-metal-catalyzed reactions. beilstein-journals.org A highly successful class of ligands derived from amino acids are phosphinooxazolines (PHOX ligands). In this context, a threonine derivative is first converted to a chiral oxazoline (as described in 4.1), which is then further functionalized to incorporate a phosphine (B1218219) group. The resulting N,P-ligand coordinates to metals like iridium or palladium to create powerful asymmetric catalysts. For example, NeoPHOX ligands derived from threonine have been used in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, achieving high enantioselectivities that are comparable to ligands derived from more expensive, unnatural amino acids. beilstein-journals.org
Furthermore, threonine derivatives have been incorporated into more complex structures designed for chiral recognition, such as synthetic receptors that can selectively bind one enantiomer of a chiral carboxylate over the other. mdpi.com They have also been used to create chiral coordination polymers. rsc.org This demonstrates the utility of the threonine scaffold in creating sophisticated supramolecular and catalytic systems.
Table 4: Chiral Ligands and Auxiliaries Derived from Threonine for Asymmetric Catalysis
| Ligand/Auxiliary Type | Precursor | Catalytic Application | Metal | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| NeoPHOX Ligands | Threonine Methyl Ester | Asymmetric Hydrogenation | Iridium (Ir) | Up to 99% ee beilstein-journals.org |
| NeoPHOX Ligands | Threonine Methyl Ester | Asymmetric Allylic Substitution | Palladium (Pd) | Up to 94% ee beilstein-journals.org |
| Chiral Anion Receptor | Threonine Derivative | Chiral recognition of amino acid derivatives | N/A (Fluorescence Spectroscopy) | Demonstrates significant enantioselectivity (KD/KL = 2.10). mdpi.com |
| Anionic Iron(III) Complex | L-Threonine Derivative | Chiral Coordination Polymers | Iron (Fe), Li, Na, K, Ba | Forms water-soluble chiral polymers. rsc.org |
Mechanistic Investigations and Chemical Reactivity of the Threonine Benzyl Ester Oxalate System
Reaction Kinetics and Thermodynamic Studies of Protecting Group Cleavage
The H-Thr(Bzl)-OBzl system contains two distinct benzyl (B1604629) protecting groups: a benzyl ether on the threonine side-chain hydroxyl group and a benzyl ester at the C-terminus. The removal of these groups, known as deprotection, is a critical step, typically achieved simultaneously through catalytic hydrogenolysis.
The most common method for cleaving benzyl ethers and esters is catalytic hydrogenation, typically using palladium on a carbon support (Pd/C) with hydrogen gas (H₂). organic-chemistry.orgorganic-chemistry.org The reaction involves the catalytic transfer of hydrogen across the carbon-oxygen bonds of the benzyl groups, leading to their cleavage and the formation of toluene (B28343) as a byproduct, liberating the free hydroxyl and carboxylic acid groups on the threonine backbone. The reaction is generally considered thermodynamically favorable.
The kinetics of this deprotection are influenced by several factors including the catalyst, solvent, temperature, and hydrogen pressure. While specific kinetic data for H-Thr(Bzl)-OBzl.oxalate (B1200264) is not extensively published, general principles of benzyl group hydrogenolysis apply. The reaction follows second-order kinetics, and its rate is dependent on the diffusion of reactants to the catalyst surface. pnas.org The presence of amines, including the deprotected amino acid product, can sometimes act as a catalyst poison, slowing the reaction rate by strongly coordinating to the palladium surface. nih.gov The addition of certain acidic co-catalysts can sometimes facilitate the reaction. nih.gov
| Catalyst System | Hydrogen Source | Temperature (°C) | Relative Reaction Time | Notes |
| 10% Pd/C | H₂ (1 atm) | 25 | Standard | The most common and generally efficient method. organic-chemistry.org |
| 10% Pd/C | Cyclohexadiene | 60 | Moderate | Uses a hydrogen transfer reagent, avoiding pressurized H₂ gas. organic-chemistry.org |
| Raney-Nickel | H₂ (1 atm) | 50 | Variable | Can be effective but may be slower than Pd/C for some substrates. rsc.org |
| Pd(OAc)₂/C (in situ) | H₂ (1 atm) | 25 | Fast | In situ preparation can lead to a highly active catalyst. organic-chemistry.org |
| Pd/C with Nb₂O₅/C | H₂ (1 atm) | 25 | Very Fast | The acidic co-catalyst facilitates deprotection and reduces catalyst poisoning. nih.gov |
This table presents illustrative data based on general findings for benzyl group deprotection and is not specific to H-Thr(Bzl)-OBzl.oxalate.
Elucidation of Reaction Pathways During Peptide Coupling and Side-Chain Modifications
In peptide synthesis, this compound serves as the amino-component (the C-terminal residue of a growing peptide chain). The primary reaction pathway involves the nucleophilic attack of its free amino group on an activated carboxylic acid of an incoming N-protected amino acid. uniurb.it Before this can occur, the oxalate salt must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the primary amine. pnas.org
The activated carboxyl component is typically generated in situ using a coupling reagent. uniurb.it Common coupling reagents fall into several classes, including carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU, PyBOP). peptide.compeptide.com The general pathway is as follows:
Activation : The carboxyl group of the N-protected amino acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester. uniurb.itpeptide.com
Coupling : The liberated amino group of the threonine derivative attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the new peptide bond, releasing the activated leaving group.
Potential side reactions can occur, which may alter the intended reaction pathway. For instance:
Guanidinylation : Uronium/aminium-based coupling reagents like HBTU or HATU can react with the unprotected N-terminal amine, forming an irreversible guanidine (B92328) moiety that caps (B75204) the peptide chain and prevents further elongation. peptide.com This can often be minimized by pre-activating the carboxylic acid component before adding it to the amine. peptide.com
N-Acylurea Formation : When using carbodiimides like DCC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and halts the coupling reaction. bibliomed.org
Lactone Formation : The side-chain hydroxyl group of threonine, if deprotected, can undergo intramolecular acylation from a carbodiimide-activated carboxyl group on the same molecule, forming a lactone. bibliomed.org However, in the H-Thr(Bzl)-OBzl system, the benzyl protecting group on the side chain prevents this pathway.
Influence of the Oxalate Counterion on Reactivity and Intermediate Formation
The presence of the oxalate counterion is crucial for the compound's properties. It forms a stable, crystalline salt with the threonine derivative's primary amine. cymitquimica.com This offers significant advantages over the free amine, which is often an oil, by improving shelf-life, handling characteristics, and purification.
The counterion's influence on reactivity is primarily indirect. In peptide synthesis, counterions can affect the secondary structure and aggregation kinetics of peptides, which in turn influences reaction outcomes. nih.govnih.gov For this compound, the oxalate must be removed before the amine can act as a nucleophile. This is achieved by adding a stoichiometric amount of a tertiary base. acs.org
The key influences of the oxalate counterion are:
Stoichiometry of Base : The reaction requires at least one equivalent of base to neutralize the oxalic acid and a further equivalent if the incoming activated amino acid is also a salt. The choice and amount of base can affect reaction rates and the prevalence of side reactions. acs.org
Reaction pH : The neutralization step dictates the initial pH of the coupling reaction, which is a critical parameter for controlling the rate of both the desired coupling and undesirable side reactions. ambeed.com
While some studies have shown that counterions associated with coupling reagents (e.g., hexafluorophosphate (B91526) vs. tetrafluoroborate) have minimal impact on reactivity, the counterion of the amino acid salt plays a more direct role by necessitating a specific neutralization step that influences the reaction conditions. nih.gov
Stereochemical Integrity During Chemical Transformations
Maintaining the stereochemical integrity of the chiral α-carbon is paramount during peptide synthesis. For an activated amino acid, the primary mechanism of racemization (loss of stereochemical purity) is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. peptide.combibliomed.orgrsc.org This occurs when the carbonyl oxygen of the N-protecting group attacks the activated carboxyl group. The resulting oxazolone (B7731731) has an acidic proton at the C4 position (the original α-carbon), which can be abstracted by a base and then re-protonated from either face, leading to a mixture of L- and D-isomers. peptide.com
While this compound itself is the amine component and is not activated, the N-protected amino acid being coupled to it is susceptible to racemization. Threonine derivatives, along with other β-hydroxy amino acids, can be prone to epimerization under certain conditions. rsc.orgmdpi.com
Several factors are critical for preserving stereochemical integrity:
Coupling Reagent : Carbodiimides used alone can lead to significant racemization. Onium salt reagents (phosphonium and aminium) generally offer faster coupling rates, which can outcompete the rate of oxazolone formation. peptide.com
Additives : The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a standard strategy. peptide.com These additives react with the activated intermediate to form active esters that are more stable towards racemization than the initial intermediate but still sufficiently reactive for aminolysis. peptide.com
Base : The choice and excess of the tertiary base used for neutralization and catalysis can significantly impact racemization rates. rsc.org Sterically hindered bases are often preferred.
Temperature and Pre-activation Time : Higher temperatures and prolonged pre-activation times (the time between activation of the acid and addition of the amine) can increase the extent of racemization. nih.gov
| Coupling Method | Racemization Level (Model Peptides) | Reference |
| DIC alone | High | peptide.com |
| DIC / HOBt | Low | peptide.compeptide.com |
| HBTU / DIPEA | Low to Moderate | nih.gov |
| HATU / DIPEA | Very Low | pnas.orgpeptide.com |
| DIC / HOBt / CuCl₂ | Very Low | peptide.commdpi.com |
This table provides representative data on the effectiveness of different coupling methods in suppressing racemization during peptide synthesis. The levels are based on studies of model peptides and are not specific to couplings with this compound.
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of H-Thr(Bzl)-OBzl.oxalate (B1200264) and for isolating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is the most prominently cited method for the purity analysis of this compound. ruifuchemical.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For H-Thr(Bzl)-OBzl.oxalate, HPLC is routinely used to assess its purity, with commercial suppliers often guaranteeing a purity of greater than 97% or 98% as determined by this method. ruifuchemical.comsigmaaldrich.cn The technique can be adapted to various modes, such as reversed-phase or normal-phase chromatography, to achieve optimal separation. researchgate.net In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
The selection of the column, mobile phase composition, and detector is critical for achieving a successful separation. For instance, in the analysis of similar protected amino acids, C18 columns are commonly employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid to improve peak shape and resolution. UV detection is typically used, as the benzyl (B1604629) protecting groups in this compound provide strong UV absorbance.
Liquid chromatography can also be coupled with mass spectrometry (LC-MS) for enhanced analytical power, providing not only retention time data but also mass-to-charge ratio information for each separated component. interchim.frbiocrick.com This combination is particularly useful for identifying impurities and degradation products.
Table 1: Chromatographic Purity Data for this compound
| Parameter | Value | Analytical Method |
| Purity Specification | >98.0% | HPLC ruifuchemical.com |
| Purity Specification | 97% | Not specified sigmaaldrich.cn |
| Purity Specification | Min. 95% | Not specified cymitquimica.com |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of this compound. biocrick.com The chemical shifts, splitting patterns, and integration of the signals in an ¹H NMR spectrum provide a detailed map of the protons within the molecule. For instance, the presence of signals in the aromatic region would confirm the benzyl (Bzl) protecting groups. thieme-connect.de
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. biocrick.com Techniques like Electrospray Ionization (ESI) are suitable for analyzing polar molecules like amino acid derivatives. interchim.fr The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules, which for this compound would correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), ester carbonyl (C=O), and ether (C-O-C) functional groups, as well as aromatic C-H and C=C vibrations from the benzyl groups. google.com
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (benzyl groups), aliphatic protons (threonine backbone), and exchangeable protons (amine). biocrick.comthieme-connect.de |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons. thieme-connect.de |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the compound (C₂₀H₂₃NO₇). glpbio.comchemspider.com |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (ester), and C-O-C functional groups. google.com |
Chiral Analysis Methods for Enantiomeric Purity Determination
Threonine has two chiral centers, meaning it can exist as four different stereoisomers. This compound is typically the (2S,3R) stereoisomer, also known as the L-threonine derivative. sigmaaldrich.cn It is critical to ensure the enantiomeric purity of this compound, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.
Chiral Chromatography:
Chiral HPLC is a primary method for determining the enantiomeric purity of chiral compounds. researchgate.net This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving a successful separation of the stereoisomers of this compound.
While specific methods for this compound are not detailed in the provided results, the general approach would involve developing an HPLC method using a commercially available chiral column. The relative peak areas of the desired enantiomer and any unwanted stereoisomers would then be used to calculate the enantiomeric excess (e.e.).
Thermal Analysis in the Context of Compound Stability and Processing
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, these methods can provide information about its melting point, thermal stability, and decomposition profile.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as it is heated. This can be used to determine the temperature at which the compound begins to decompose. For the oxalate salt, TGA could potentially show distinct weight loss steps corresponding to the loss of oxalic acid and the subsequent decomposition of the amino acid derivative. Studies on similar oxalate-containing compounds have used TGA to investigate their thermal stability. mdpi.com
Differential Scanning Calorimetry (DSC):
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and to study other thermal transitions, such as glass transitions or crystallization events. The melting point is a key physical property that can be used as an indicator of purity.
The stability of this compound is an important consideration for its storage and handling. sigmaaldrich.cnglpbio.com Thermal analysis can help to establish appropriate storage conditions and to understand how the compound will behave during chemical processes that involve heating.
Future Research Directions and Translational Perspectives
Development of Novel Protecting Group Strategies for Threonine Derivatives
The benzyl (B1604629) (Bzl) groups in H-Thr(Bzl)-OBzl.oxalate (B1200264) offer robust protection for the hydroxyl and carboxyl functionalities of threonine. However, the evolution of peptide chemistry continually demands new protecting groups with tailored properties. researchgate.net Future research will likely focus on developing alternatives to traditional protecting groups, aiming for enhanced solubility, simplified deprotection, and orthogonality.
Orthogonal protecting group schemes are crucial for synthesizing complex peptides, such as cyclic and branched structures. csic.es The development of "safety-catch" protecting groups, which remain stable through various reaction conditions until a specific activation step, represents a significant area of advancement. csic.es These strategies allow for greater flexibility and control in synthesizing intricate peptide architectures.
Table 1: Comparison of Protecting Groups for Threonine
| Protecting Group | Abbreviation | Key Features | Primary Use Strategy |
|---|---|---|---|
| Benzyl | Bzl | Removed by strong acid (e.g., HF); suitable for Boc/Bzl strategy. ug.edu.pl | Boc/Bzl Solid-Phase Peptide Synthesis |
| tert-Butyl | tBu | Removed by moderate acid (e.g., TFA); used in the Fmoc/tBu strategy. ug.edu.pl | Fmoc/tBu Solid-Phase Peptide Synthesis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile; used for α-amino group protection. researchgate.net | Fmoc/tBu Solid-Phase Peptide Synthesis |
| Benzyloxycarbonyl | Z | Removed by catalytic hydrogenation or strong acid. researchgate.net | Solution-phase synthesis |
Green Chemistry Approaches in the Synthesis and Application of H-Thr(Bzl)-OBzl.oxalate
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including protected amino acids. nih.gov Future research will prioritize the development of more environmentally benign methods for producing and utilizing this compound. Key areas of focus include the use of greener solvents, catalysts, and energy-efficient reaction conditions. nih.gov
For instance, replacing hazardous organic solvents with water or biodegradable alternatives is a primary goal. nih.govmdpi.com The use of solid-supported catalysts and biocatalysis can also minimize waste and improve reaction efficiency. nih.gov Furthermore, methods that reduce the number of synthetic steps and maximize atom economy will be central to developing sustainable protocols for preparing and using threonine derivatives. nih.gov The synthesis of monoalkyl oxalates, for example, has been demonstrated in aqueous media, offering a greener alternative to traditional organic solvents. researchgate.net
Exploration in Bioconjugation and Biomedical Research
Protected threonine derivatives are valuable tools in bioconjugation, the process of linking molecules to proteins, peptides, or other biomolecules. These conjugates have wide-ranging applications in biomedical research, including drug delivery, diagnostics, and the development of novel biomaterials. Threonine-containing peptides can be designed to target specific receptors or cells, enhancing the efficacy and reducing the side effects of therapeutic agents. google.com
Future research will likely explore the incorporation of this compound into peptides designed for specific biomedical purposes. For example, peptides that inhibit protein-protein interactions, such as the binding of interleukin-23 (IL-23) to its receptor, are being investigated for the treatment of inflammatory diseases. google.com The unique structural properties of threonine can be leveraged to create peptides with enhanced stability and biological activity.
Integration with Automated Synthesis Platforms and High-Throughput Screening
The demand for novel peptides in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput screening (HTS) methods. researchgate.net Protected amino acids like this compound are fundamental components in these automated processes, which enable the rapid synthesis of large peptide libraries. sgpgims.org.in
Future advancements will focus on optimizing the compatibility of protected threonine derivatives with these high-throughput workflows. This includes developing derivatives with improved solubility and reactivity for solid-phase peptide synthesis (SPPS). researchgate.net Furthermore, the integration of HTS assays allows for the rapid evaluation of the biological activities of the synthesized peptides, accelerating the discovery of new lead compounds. spandidos-publications.comnih.govnih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Benzyl (Bzl) |
| tert-Butyl (tBu) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Benzyloxycarbonyl (Z) |
| Trityl (Trt) |
| Interleukin-23 (IL-23) |
| L-threonine |
Q & A
Q. What experimental controls are critical when reproducing published protocols for this compound synthesis?
- Methodological Answer : Include (1) a negative control (omitting coupling reagents to confirm no spontaneous peptide bond formation) and (2) a positive control (commercial H-Thr-OBzl for comparison). Document solvent batch numbers and purification gradients to address variability in starting materials .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-reference multiple sources (e.g., CAS 15260-11-4 , Peptide Catalogue 2007 ). Replicate experiments using identical instrumentation (e.g., same NMR spectrometer field strength). If discrepancies persist, publish raw data (e.g., NMR FID files) in supplemental materials to enable peer validation .
Q. What steps ensure transparency when reporting failed syntheses or unexpected byproducts of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
